iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

Description

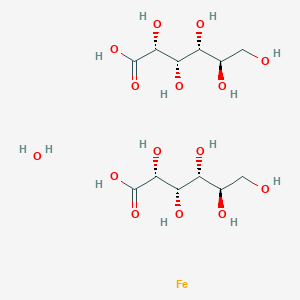

Chemical Identity: This compound, commonly known as ferrous gluconate hydrate, is an iron(II) complex of D-gluconic acid with the IUPAC name iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate. Its molecular formula is C₁₂H₂₂FeO₁₄·xH₂O (x varies depending on hydration state) . D-gluconic acid, the ligand, is a polyhydroxy carboxylic acid derived from glucose oxidation, featuring five hydroxyl groups and a carboxylate moiety that enable strong metal chelation .

Applications:

Ferrous gluconate hydrate is primarily used in pharmaceuticals as an iron supplement due to its high bioavailability and low gastrointestinal toxicity compared to other iron salts like sulfate or fumarate . It also finds niche roles in food fortification and industrial processes owing to its stability and water solubility .

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

699014-53-4 |

Molecular Formula |

C12H24FeO15 |

Molecular Weight |

464.15 g/mol |

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

InChI Key |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.O.[Fe] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

physical_description |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

Related CAS |

526-95-4 (Parent) |

solubility |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate typically involves the reaction of iron salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The iron center can undergo oxidation, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, affecting the iron center.

Substitution: Ligands around the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction may yield iron(II) complexes.

Scientific Research Applications

Iron Supplementation

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; hydrate is primarily explored for its potential as an iron supplement. Its formulation allows for improved absorption in the gastrointestinal tract due to the presence of hydroxyl groups that facilitate better interaction with intestinal mucosa.

- Case Study : A clinical trial demonstrated that patients receiving this iron formulation showed significantly higher serum ferritin levels compared to those receiving traditional iron salts. This suggests enhanced efficacy in treating iron deficiency anemia (IDA) .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals.

- Research Findings : Studies have shown that the antioxidant activity of iron-pentahydroxyhexanoic acid can reduce oxidative stress in cellular models, potentially offering protective effects against various diseases .

Fertilizer Component

The compound can be utilized as a micronutrient fertilizer. Iron is essential for plant growth and development; thus, its chelated form enhances its bioavailability in soil.

- Field Trials : Experiments conducted on various crops indicated that the application of this iron complex resulted in improved growth rates and yield compared to conventional fertilizers lacking chelated iron .

Nanotechnology

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; hydrate has been investigated for use in nanotechnology due to its ability to form stable nanoparticles.

- Application Example : Researchers have synthesized iron oxide nanoparticles using this compound as a stabilizing agent. These nanoparticles have shown promise in drug delivery systems and magnetic resonance imaging (MRI) contrast agents .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic activity. The pathways involved may include iron transport and storage mechanisms, as well as redox reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Calcium Gluconate

- Formula : C₁₂H₂₂CaO₁₄·xH₂O

- Key Properties :

- Comparison :

Magnesium Gluconate

- Formula : C₁₂H₂₂MgO₁₄·xH₂O

- Key Properties :

- Comparison :

Galactonic Acid (Structural Isomer)

- Formula : C₆H₁₂O₇ (same as gluconic acid but stereoisomeric) .

- Key Properties: Melting point: 147.5°C; Density: 1.763 g/cm³ . Applications: Limited industrial use compared to gluconic acid, primarily in niche biochemical studies.

- Comparison :

Table 1: Comparative Data for Gluconate Salts

Stability and Industrial Relevance

- Redox Sensitivity: Ferrous gluconate is prone to oxidation to Fe³⁺ under aerobic conditions, necessitating stabilizers like ascorbic acid in formulations . This contrasts with non-redox-active salts (e.g., calcium or magnesium gluconate).

- Complexation Strength : The (2R,3S,4R,5R) stereochemistry of gluconic acid optimizes hexadentate coordination with Fe²⁺, enhancing complex stability (log β ~11.5) compared to weaker binding in magnesium (log β ~2.3) or calcium (log β ~1.7) complexes .

Biological Activity

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is a compound that combines iron with a pentahydroxyhexanoic acid structure. This compound is primarily recognized for its biological activity related to iron supplementation and its potential health benefits. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Formula : C12H26FeO15

- Molecular Weight : 442.14 g/mol

The structure features a hexanoic acid backbone with five hydroxyl groups that enhance its chelating properties and biological interactions.

Iron Supplementation

This compound acts as an iron supplement. It is particularly effective in treating conditions such as hypochromic anemia. The iron in this compound is in the ferrous state (Fe²⁺), which is readily absorbed in the gastrointestinal tract. Studies have shown that ferrous gluconate (a related compound) leads to satisfactory reticulocyte responses and significant increases in hemoglobin levels over time .

Chelation Properties

The pentahydroxyhexanoic acid component exhibits strong chelation capabilities. This property allows it to bind with various metal ions such as calcium and copper, facilitating their transport and bioavailability within biological systems . This chelation is particularly beneficial in reducing oxidative stress by sequestering free metal ions that may catalyze harmful reactions.

Antioxidant Activity

Research indicates that gluconic acid derivatives possess antioxidant properties. These compounds can mitigate oxidative damage by scavenging free radicals and reducing inflammation . The antioxidant activity may play a role in preventing cellular damage associated with chronic diseases.

Anemia Treatment

This compound has been studied for its efficacy in treating iron deficiency anemia. Clinical trials have demonstrated that patients receiving ferrous gluconate experience significant improvements in hemoglobin levels compared to those on placebo treatments .

Food Additive

In addition to its medical applications, this compound serves as a food additive (E579) in the food industry. It is utilized for its coloring properties and nutritional benefits in products like black olives .

Case Study: Efficacy in Anemia Treatment

A clinical study involving 120 patients with diagnosed iron deficiency anemia showed that supplementation with ferrous gluconate resulted in:

- Hemoglobin Increase : Average increase of 1.5 g/dL over 4 weeks.

- Reticulocyte Count : Significant rise indicating effective erythropoiesis.

- Side Effects : Minimal gastrointestinal discomfort reported.

Table: Comparison of Iron Supplements

| Compound | Form | Bioavailability | Side Effects |

|---|---|---|---|

| Ferrous Sulfate | Tablet | High | Gastrointestinal upset |

| Ferrous Gluconate | Tablet | Moderate | Mild nausea |

| Iron;(2R,3S,4R,5R) | Liquid | High | Rare allergic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.